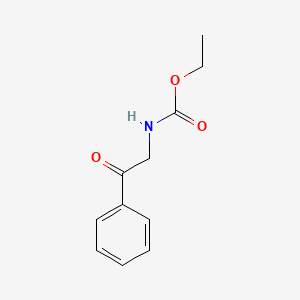

Ethyl (2-oxo-2-phenylethyl)carbamate

Description

Overview of Carbamate (B1207046) Functional Group Significance in Organic Chemistry

The carbamate functional group, also known as a urethane (B1682113), is a significant moiety in organic chemistry, characterized by the structure R₂NC(=O)OR'. This group can be considered a hybrid of an ester and an amide, and this unique composition confers a distinct set of chemical properties. The delocalization of the nitrogen lone pair electrons into the carbonyl group results in a planar and conformationally restricted structure. chemnet.com This electronic arrangement also allows the carbamate to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl and ester oxygens). chemnet.com

Structurally, the carbamate linkage displays excellent chemical and proteolytic stability, making it a common feature in a vast array of important molecules. jocpr.com Its applications span numerous sectors, including the polymer industry, where polyurethane polymers are formed by the polymerization of carbamate linkages. nih.gov In agriculture, many pesticides, herbicides, and fungicides are carbamate derivatives. jocpr.com Perhaps most significantly, the carbamate group is a key structural motif in medicinal chemistry, found in many approved therapeutic agents and prodrugs due to its stability and ability to enhance cell membrane permeability. chemnet.comjocpr.com

Importance of Carbamates as Synthetic Intermediates and Protecting Groups

Beyond their presence in final products, carbamates are of paramount importance as versatile tools in organic synthesis. They serve as crucial synthetic intermediates for the preparation of other functional groups and are widely regarded as one of the most effective protecting groups for amines. chemnet.comguidechem.com The high reactivity and basicity of amines often necessitate their temporary "masking" during multi-step syntheses to prevent unwanted side reactions. Carbamates are ideal for this role because they effectively reduce the nucleophilicity and basicity of the amine nitrogen. guidechem.comchemicalregister.com

The utility of carbamates as protecting groups stems from several key features:

Ease of Installation: They can be readily formed by reacting an amine with an appropriate chloroformate or dicarbonate (B1257347). chemicalregister.com

Stability: They are robust and inert to a wide variety of reaction conditions, including those involving many oxidizing agents, reducing agents, and non-protic bases. chemicalregister.com

Facile and Orthogonal Removal: A diverse range of carbamate protecting groups have been developed, each with specific cleavage conditions. This allows for "orthogonal protection," where one type of carbamate can be selectively removed in the presence of others, a strategy that is fundamental to complex syntheses, particularly in peptide chemistry. guidechem.com

Several carbamate-based protecting groups are routinely used in academic and industrial research, with the most common examples detailed in the table below.

| Protecting Group | Abbreviation | Structure | Typical Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-C(=O)- | Strong acid (e.g., trifluoroacetic acid, TFA) |

| Benzyloxycarbonyl | Cbz or Z | C₆H₅CH₂-O-C(=O)- | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₃H₉CH₂-O-C(=O)- | Mild base (e.g., piperidine) |

This table summarizes common carbamate protecting groups used in organic synthesis.

Academic Relevance of the 2-Oxo-2-phenylethyl (Phenacyl) Moiety in Chemical Research

The 2-oxo-2-phenylethyl group, commonly known as the phenacyl moiety, is another functional motif of significant interest in chemical research. Its structure, featuring a ketone adjacent to a methylene (B1212753) group attached to a phenyl ring (Ph-C(=O)-CH₂-), provides a unique platform for a variety of chemical transformations. Phenacyl halides, particularly phenacyl bromide, are inexpensive and highly versatile building blocks in synthesis. researchgate.net

The academic relevance of the phenacyl moiety is rooted in its distinct reactivity. It possesses two primary electrophilic centers: the carbonyl carbon and the α-carbon. chemwhat.com This dual reactivity makes it an excellent precursor for the construction of a wide range of heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms. chemwhat.com Furthermore, the phenacyl group has been extensively explored in other areas of chemical science.

| Application Area | Function of the Phenacyl Moiety | Description |

| Heterocyclic Synthesis | Versatile Building Block | Phenacyl halides react with various nucleophiles in cyclocondensation reactions to form diverse heterocycles like thiazoles, oxazoles, and benzofurans. chemwhat.com |

| Photochemistry | Photoremovable Protecting Group (PPG) | The phenacyl group can be attached to a substrate (e.g., carboxylic acids) and later cleaved by UV light, allowing for the controlled release of the substrate. researchgate.net |

| Polymer Chemistry | Photoinitiator | Upon UV irradiation, phenacyl bromide undergoes homolytic cleavage to generate radicals that can initiate polymerization reactions. researchgate.net |

This table highlights the principal applications of the phenacyl moiety in modern chemical research.

Contextualizing Ethyl (2-oxo-2-phenylethyl)carbamate within Contemporary Organic Synthesis and Medicinal Chemistry Research

The compound this compound possesses the chemical structure Ph-C(=O)-CH₂-NH-C(=O)-O-Et. This molecule integrates the key features of both the carbamate and phenacyl groups, positioning it as a compound of potential interest in synthetic and medicinal chemistry. While extensive dedicated research on this specific molecule is not widely documented, its value can be inferred from the well-established chemistry of its constituent parts.

Synthetic Pathways: The synthesis of this compound can be envisioned through several standard organic transformations. Common strategies for forming N-substituted carbamates could be adapted, including:

Nucleophilic Substitution: The reaction of 2-aminoacetophenone (B1585202) (phenacylamine) hydrochloride with ethyl chloroformate in the presence of a base.

Reaction with Phenacyl Halides: The direct N-alkylation of ethyl carbamate with a phenacyl halide, such as 2-bromo-1-phenylethanone. This approach is analogous to the synthesis of related phenacyl carbamates. nih.gov

Curtius Rearrangement: The thermal or photochemical rearrangement of 3-oxo-3-phenylpropanoyl azide, followed by trapping the resulting isocyanate intermediate with ethanol (B145695).

Potential Research Applications: The bifunctional nature of this compound suggests its utility as a versatile synthetic intermediate. The phenacyl portion offers a reactive handle for building more complex molecular architectures, particularly nitrogen-containing heterocycles, through reactions involving the ketone or the active methylene group.

In the context of medicinal chemistry, many biologically active compounds are carbamate derivatives. jocpr.commdpi.com For instance, analogues of ethyl N-(2-phenethyl)carbamate have been investigated as inhibitors of bacterial biofilm formation. researchgate.net The presence of both the carbamate linkage and the phenacyl pharmacophore in this compound makes it a candidate for screening in various biological assays, potentially leading to the discovery of novel therapeutic agents. The combination of a stable carbamate backbone with a reactive phenacyl headgroup provides a unique scaffold for the design of new molecules for drug discovery programs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl N-phenacylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-15-11(14)12-8-10(13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPELHQOITYTTLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497103 | |

| Record name | Ethyl (2-oxo-2-phenylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59840-70-9 | |

| Record name | Ethyl (2-oxo-2-phenylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Oxo 2 Phenylethyl Carbamate and Analogous Structures

Synthesis of the Ethyl (2-oxo-2-phenylethyl)carbamate Core Structure

The construction of the fundamental this compound molecule can be achieved through several distinct pathways, each with its own set of precursors and reaction conditions.

Routes Involving Bromination of Acetophenone (B1666503) and Subsequent Derivatization

A well-established and traditional route to the target carbamate (B1207046) begins with acetophenone. This method is a two-step process:

Bromination of Acetophenone : The initial step involves the α-bromination of acetophenone to produce 2-bromo-1-phenylethan-1-one, commonly known as phenacyl bromide. wikipedia.org This reaction is a standard synthesis for α-halo ketones, where acetophenone is treated with a bromine source, such as molecular bromine (Br₂), to selectively halogenate the alpha-carbon position adjacent to the ketone. wikipedia.org

Subsequent Derivatization : The resulting phenacyl bromide is a potent electrophile. The second step involves a nucleophilic substitution reaction where phenacyl bromide is treated with ethyl carbamate. The nitrogen atom of the carbamate acts as the nucleophile, displacing the bromide to form the C-N bond and yield the final product, this compound.

Strategies Utilizing 2-Bromo-1-phenylethan-1-one as a Precursor

This approach focuses on 2-bromo-1-phenylethan-1-one as the direct starting material. Phenacyl bromide's reactivity towards various nucleophiles is well-documented, making it a versatile precursor. rsc.org A notable strategy for synthesizing analogous carbamate structures involves a three-component reaction. In a reported synthesis of an analogous compound, 2-bromo-1-phenylethan-1-one was reacted with a secondary amine (diisopropylamine) and carbon dioxide in the presence of a base, cesium carbonate, in an anhydrous solvent like DMSO. This method proceeds by forming a carbamate salt in situ from the amine and CO₂, which then acts as the nucleophile to displace the bromide from the α-keto carbon.

| Reactant/Reagent | Molar Equivalence | Role |

| 2-Bromo-1-phenylethan-1-one | 1.1 | Electrophile |

| Diisopropylamine (B44863) | 1.0 | Nucleophile Source |

| Cesium Carbonate | 1.0 | Base |

| Carbon Dioxide (CO₂) | Excess (bubbled) | Carbonyl Source |

| Dimethyl Sulfoxide (DMSO) | - | Solvent |

This table illustrates the reaction conditions for the synthesis of an analogous diisopropylcarbamate, which demonstrates the general strategy applicable for ethyl carbamate.

Direct Amination Approaches for Benzylic Carbamate Synthesis

Modern synthetic chemistry has moved towards more efficient and atom-economical methods, such as direct C-H activation. A cutting-edge strategy for accessing benzylic carbamates avoids the need for pre-functionalized substrates like phenacyl bromide. rsc.org

This approach involves a copper-catalyzed oxidative C(sp³)–H amination. rsc.org A benzylic C-H bond is directly converted into a C-N bond. The reaction typically employs a Cu(I) catalyst with a diimine ligand, an oxidant such as N-fluorobenzenesulfonimide (NFSI), and the carbamate nucleophile (H₂NCO₂R). rsc.org This transformation offers a streamlined route to benzylic carbamates under mild conditions and demonstrates a broad substrate scope, representing a significant advancement in the synthesis of these structures. rsc.org Another direct method involves the three-component coupling of amines, carbon dioxide, and alkyl halides, facilitated by a cesium carbonate base, which provides a one-pot synthesis under mild conditions. organic-chemistry.org

Preparation of Precursor Intermediates and Functionalized Analogs

The synthesis of precursors and structurally related analogs of this compound often involves the introduction of different functional groups, which can be achieved through various targeted reactions.

Reactions Involving Ammonium (B1175870) Thiocyanate (B1210189) and Alcoholysis

Functionalized analogs, such as α-thiocyanato ketones, can be prepared using ammonium thiocyanate. These compounds are valuable intermediates in organic synthesis. researchgate.net The synthesis involves the reaction of an α-halo ketone, such as 2-bromo-1-phenylethan-1-one, with a thiocyanate salt.

The process typically involves:

Preparation of the Nucleophile : Ammonium thiocyanate (NH₄SCN) serves as the source of the thiocyanate nucleophile. It can be prepared from the reaction of carbon disulfide with ammonia, which forms an ammonium dithiocarbamate (B8719985) intermediate that yields ammonium thiocyanate upon heating. nih.gov

Nucleophilic Substitution : The thiocyanate ion (SCN⁻) is a potent nucleophile that readily displaces the bromide from 2-bromo-1-phenylethan-1-one to form 2-oxo-2-phenylethyl thiocyanate. nih.govorganic-chemistry.org This reaction is an efficient method for introducing the thiocyanato group onto the α-carbon of a ketone. organic-chemistry.org

| Starting Material | Reagent | Product |

| 2-Bromo-1-phenylethan-1-one | Ammonium Thiocyanate | 2-Oxo-2-phenylethyl thiocyanate |

The resulting α-thiocyanato ketones can be further transformed. For instance, acid-catalyzed intramolecular cyclization can yield thiazolin-2-ones, demonstrating their utility as versatile intermediates. researchgate.net

Hydrazine (B178648) Hydrate-Mediated Transformations for Carbamate Derivatives

Hydrazine hydrate (B1144303) is a powerful nucleophile and a common reagent in organic synthesis, primarily used for creating hydrazides and other nitrogen-containing derivatives. arkema.com While not typically used for the direct synthesis of carbamates from ketones, it is instrumental in preparing key precursor intermediates.

A common transformation mediated by hydrazine hydrate is the conversion of an ester to an acyl hydrazide. For example, reacting an ethyl ester with hydrazine hydrate leads to the formation of the corresponding carbohydrazide. researchgate.netnih.gov These hydrazides are stable, crystalline compounds that serve as versatile building blocks for more complex molecules. Although direct synthesis of N-amino carbamates can be challenging, the hydrazide functionality can be further elaborated to create a wide range of functionalized analogs. reddit.comorganic-chemistry.org The high nucleophilicity of hydrazine makes it a key reagent for introducing a reactive N-N bond into organic structures, which can be a precursor for various heterocyclic and acyclic derivatives. arkema.com

Synthesis of N-Protected Phenylglycine Ethyl Ester Derivatives

The synthesis of N-protected phenylglycine ethyl ester derivatives is a crucial step in the preparation of more complex molecules, including unnatural amino acid esters. A common route involves a multi-step process starting from commercially available phenylacetic acids. This process typically includes esterification, followed by bromination, and finally, a C-N bond formation reaction.

One practical method for the synthesis of N-aryl phenylglycine O-alkyl esters begins with the esterification of phenylacetic acids. For instance, refluxing the starting acid in absolute methanol (B129727) with a catalytic amount of concentrated sulfuric acid for three hours yields the corresponding methyl ester. yakhak.org Following esterification, the intermediate is subjected to bromination. This can be achieved by reacting the ester with N-bromosuccinimide in dichloromethane (B109758) at room temperature for three hours. yakhak.org The final step involves the substitution of the bromine atom with an arylamine. This is accomplished by refluxing the bromo-ester with the desired arylamine in ethanol (B145695) with triethylamine (B128534) for 24 hours. yakhak.org Interestingly, when a nucleophile containing a p-sulfamylanilino group is used in ethanol, a transesterification reaction can occur, leading to the formation of the corresponding ethyl ester. yakhak.org

An alternative approach for synthesizing N-protected glycine (B1666218) ethyl esters starts with either the esterification of glycine or the N-protection of glycine. In the first case, glycine is reacted with ethanol in the presence of an acid catalyst to form glycine ethyl ester, which is often isolated as its stable hydrochloride salt. The free amine is then liberated by neutralization and subsequently protected with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to yield N-Boc-glycine ethyl ester. Alternatively, glycine can first be N-protected with Boc anhydride (B1165640) under basic conditions to form N-Boc-glycine. This intermediate is then esterified, for example, with ethyl chloroformate, to produce the final N-Boc-glycine ethyl ester.

| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1 | Esterification | Phenylacetic acids, absolute methanol, catalytic conc. H₂SO₄, reflux, 3h |

| 2 | Bromination | Ester from step 1, N-bromosuccinimide, dichloromethane, rt, 3h |

| 3 | C-N Bond Formation | Bromo-ester from step 2, arylamine, triethylamine, ethanol, reflux, 24h |

Advanced Catalytic Approaches in Carbamate Synthesis

Copper(I)-Catalyzed Stereospecific Coupling Reactions for Related Carbamates

Copper(I)-catalyzed reactions have emerged as powerful tools for the stereospecific synthesis of various organic compounds, including carbamates and their precursors. One notable application is the asymmetric alkylation of α-imino-esters, which provides access to α-amino acid derivatives. nih.gov This method utilizes a chiral copper(I)-phosphine complex to activate the α-imino-ester, facilitating its deprotonation by a mild base to form a stabilized copper(I)-enolate. nih.gov This enolate then reacts with a variety of alkyl halides, such as allyl bromides, benzyl (B1604629) bromides, and α-bromo carbonyl compounds, to yield α-amino acid derivatives with high enantioselectivity. nih.gov The reaction is applicable to both linear and cyclic α-imino-esters, allowing for the creation of either trisubstituted or tetrasubstituted stereogenic carbon centers. nih.gov

Another significant copper-catalyzed reaction is the coupling of amides and carbamates with vinyl halides. This protocol, which employs a combination of copper iodide and N,N'-dimethylethylenediamine, is effective for the amidation of vinyl bromides and iodides. organic-chemistry.orgnih.gov The reaction conditions are mild and tolerate a range of functional groups, including esters, silyl (B83357) ethers, and amino groups, while preserving the stereochemistry of the vinyl halide's double bond. organic-chemistry.orgnih.gov This method is particularly useful for the synthesis of enamides, which are important intermediates in organic synthesis. organic-chemistry.org The protocol has also been successfully applied to the vinylation of carbamates. organic-chemistry.org

More recently, a copper-catalyzed cross-coupling of amines with carbazates has been developed as an environmentally friendly approach to carbamate synthesis. organic-chemistry.orgnih.gov This method uses CuBr₂ as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant to generate alkoxycarbonyl radicals from carbazates under mild conditions. organic-chemistry.org These radicals then couple with a wide array of primary and secondary aromatic and aliphatic amines to form the corresponding carbamates in good yields. organic-chemistry.org Mechanistic studies, including radical trapping experiments, support a radical pathway for this transformation. organic-chemistry.org

| Reaction Type | Key Reagents | Substrates | Products | Reference |

|---|---|---|---|---|

| Asymmetric Alkylation | Chiral Cu(I)-phosphine complex, mild base | α-Imino-esters, alkyl halides | α-Amino acid derivatives | nih.gov |

| Coupling with Vinyl Halides | CuI, N,N'-dimethylethylenediamine | Amides, carbamates, vinyl bromides/iodides | Enamides, vinyl carbamates | organic-chemistry.orgnih.gov |

| Coupling with Carbazates | CuBr₂, TBHP | Amines, carbazates | Carbamates | organic-chemistry.orgnih.gov |

N-Heterocyclic Carbene (NHC) Catalysis in Carbon-Carbon Bond Cleavage for Related Systems

N-Heterocyclic carbenes (NHCs) have become prominent organocatalysts capable of mediating a wide range of chemical transformations. numberanalytics.com A key feature of NHC catalysis is their ability to induce "umpolung" or polarity reversal in aldehydes, generating acyl anion equivalents. nih.gov This reactivity is central to classic reactions like the benzoin (B196080) condensation, where two aldehyde molecules couple to form an α-hydroxy ketone. beilstein-journals.org

The catalytic cycle of NHC-mediated reactions typically begins with the nucleophilic attack of the carbene on an aldehyde to form a Breslow intermediate. numberanalytics.combeilstein-journals.org This intermediate can then react with various electrophiles. In the context of transformations relevant to carbamate synthesis, NHCs have been shown to catalyze reactions involving carbon-carbon bond formation.

While direct C-C bond cleavage for carbamate synthesis using NHCs is less common, the principles of NHC catalysis can be applied to related systems. For instance, NHCs catalyze the Stetter reaction, which involves the 1,4-addition of an aldehyde to a Michael acceptor, forming a 1,4-dicarbonyl compound. nih.gov This reaction proceeds through the formation of the Breslow intermediate, which then adds to the activated alkene.

More recently, an unprecedented NHC-catalyzed chemoselective S–O bond cleavage of dinitrobenzenesulfonic carbamates has been reported. acs.orgnih.gov In this reaction, the dinitrobenzenesulfonic carbamate serves as both an "O" synthon and an oxidant. This protocol offers a mild and operationally simple method for the synthesis of hydroxylamines. acs.orgnih.gov

| Feature | Description | Example Reaction |

|---|---|---|

| Umpolung | Reversal of the normal polarity of a functional group, typically an aldehyde. | Benzoin Condensation |

| Breslow Intermediate | Key intermediate formed from the addition of an NHC to an aldehyde. | Stetter Reaction |

| Chemoselective Bond Cleavage | Catalytic cleavage of a specific bond in the presence of other reactive sites. | S-O bond cleavage of dinitrobenzenesulfonic carbamates |

Catalytic One-Pot Coupling-Isomerization-Elimination (CIE) Sequences for Oxazolone-Carbamate Hybrid Structures

A notable advancement in the synthesis of complex heterocyclic structures is the development of catalytic one-pot sequences. One such sequence is the coupling-isomerization-elimination (CIE) reaction for the synthesis of 4-substituted 5-(2-oxoethyl) oxazol-2(3H)-ones from N-Boc protected 1-aryl propargyl carbamates and acid chlorides. rsc.org This one-pot transformation proceeds in moderate to good yields and provides a direct route to these valuable oxazolone-carbamate hybrid structures. rsc.org

Oxazolones, also known as azlactones, are five-membered heterocyclic compounds that are important synthons for various biologically active molecules, including modified α-amino acids and peptides. rfppl.co.in The synthesis of oxazolones can be achieved through several methods, including the cyclization of N-acylglycines with aldehydes. rfppl.co.in The CIE sequence offers a modern and efficient alternative to traditional methods.

The synthesis of oxazolones from carbamates has been explored using different catalysts. For example, tert-butyl-N-phenyl-N-(phenylethynyl) carbamate can be converted to an oxazolone (B7731731) using a palladium catalyst. rfppl.co.in Another related carbamate, tert-butyl-2-phenylethynyl-(3-(trifluoromethyl) phenyl) carbamate, undergoes a similar transformation using N-iodosuccinimide. rfppl.co.in Additionally, mephenesin (B1676209) carbamate has been converted to an oxazolone using chromium trioxide and acetic acid. rfppl.co.in

| Carbamate Substrate | Catalyst/Reagent | Product |

|---|---|---|

| tert-Butyl-N-phenyl-N-(phenylethynyl) carbamate | Palladium | Oxazolone |

| tert-Butyl-2-phenylethynyl-(3-(trifluoromethyl) phenyl) carbamate | N-Iodosuccinimide | Oxazolone |

| Mephenesin carbamate | CrO₃, Acetic Acid | Oxazolone |

Chemoselective Strategies for Amino Group Protection Utilizing Carbamates

Selective Boc (tert-Butoxycarbonyl) Protection

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. nih.gov The chemoselective protection of amines is crucial in the synthesis of complex molecules with multiple functional groups.

The standard procedure for introducing the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org Various catalysts and solvent systems have been developed to improve the efficiency and chemoselectivity of this reaction. For example, 1-alkyl-3-methylimidazolium cation-based ionic liquids have been shown to efficiently catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org The catalytic role of the ionic liquid is believed to involve the electrophilic activation of Boc₂O through hydrogen bonding. organic-chemistry.org

Another effective system utilizes 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst for the chemoselective mono-N-Boc protection of diverse amines. organic-chemistry.org This method is advantageous as the catalyst can be recycled, and it avoids common side reactions like the formation of isocyanates or ureas. organic-chemistry.org Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) is another highly efficient, inexpensive, and reusable catalyst for the chemoselective N-tert-butoxycarbonylation of amines at room temperature under solvent-free conditions. organic-chemistry.org

Furthermore, catalyst-free N-tert-butyloxycarbonylation of amines in water has been reported to proceed with high chemoselectivity, affording N-Boc derivatives without the formation of side products. organic-chemistry.org This method is particularly attractive from an environmental perspective.

The selective deprotection of Boc groups is also a critical aspect of its utility. While typically removed with strong acids like trifluoroacetic acid (TFA), selective cleavage in the presence of other protecting groups can be achieved using specific reagents like AlCl₃. wikipedia.org Thermal deprotection in continuous flow has also been demonstrated for the selective removal of N-Boc groups, where careful temperature control allows for differentiation between more and less labile N-Boc groups. acs.org

| Catalyst/Solvent System | Key Features |

|---|---|

| 1-Alkyl-3-methylimidazolium based ionic liquids | Excellent chemoselectivity, electrophilic activation of Boc₂O |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Solvent and catalyst, recyclable, avoids side reactions |

| Perchloric acid on silica gel (HClO₄–SiO₂) | Highly efficient, inexpensive, reusable, solvent-free |

| Water | Catalyst-free, high chemoselectivity, environmentally friendly |

Cbz (Benzyloxycarbonyl) and Alloc (Allyloxycarbonyl) Protection Methodologies

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry. google.com It is typically introduced by reacting an amine with benzyl chloroformate under basic conditions. The Cbz group is valued for its stability under a range of reaction conditions and can be readily removed by catalytic hydrogenation. google.com

The allyloxycarbonyl (Alloc) group serves as another important protecting group for amines. A key advantage of the Alloc group is its orthogonality to the Cbz and other protecting groups, as it is stable under the conditions used for their removal. The deprotection of the Alloc group is most commonly achieved through palladium-catalyzed reactions. researchgate.net

The synthesis of Cbz and Alloc protected (2-oxo-2-phenylethyl)carbamates can be achieved by the N-acylation of 2-aminoacetophenone (B1585202) with the corresponding chloroformates. A general approach involves the Schotten-Baumann reaction, where the amine is treated with benzyl chloroformate or allyl chloroformate in the presence of a base, such as sodium or potassium carbonate, in a biphasic or homogeneous solvent system.

Based on established N-protection methodologies, the synthesis of the target Cbz and Alloc analogues from 2-aminoacetophenone can be proposed. The following tables outline the projected reaction conditions and expected outcomes for these syntheses.

Table 1: Synthesis of Benzyl (2-oxo-2-phenylethyl)carbamate

| Entry | Reagents and Conditions | Product | Yield | Reference |

| 1 | 2-Aminoacetophenone, Benzyl chloroformate, Na2CO3, Dichloromethane/Water, 0 °C to rt | Benzyl (2-oxo-2-phenylethyl)carbamate | High | rsc.orgwikipedia.org |

Note: The yield is projected based on typical high-yielding Schotten-Baumann reactions for amine protection.

Table 2: Synthesis of Allyl (2-oxo-2-phenylethyl)carbamate

| Entry | Reagents and Conditions | Product | Yield | Reference |

| 1 | 2-Aminoacetophenone, Allyl chloroformate, K2CO3, Dioxane/Water, rt | Allyl (2-oxo-2-phenylethyl)carbamate | High | rsc.org |

Note: The yield is projected based on analogous, efficient N-protection reactions.

Detailed research findings for a structurally analogous compound, 2-oxo-2-phenylethyl diisopropylcarbamate, are presented below to provide insight into the characterization of such molecules. nih.gov

Table 3: Experimental Data for the Synthesis of 2-oxo-2-phenylethyl diisopropylcarbamate nih.gov

| Parameter | Details |

| Starting Materials | Diisopropylamine, Cesium carbonate, Carbon dioxide, 2-Bromo-1-phenylethan-1-one |

| Solvent | Anhydrous DMSO |

| Reaction Time | 30 minutes |

| Work-up | Poured on ice, extracted with dichloromethane, washed with brine, dried over Na2SO4 |

| Purification | Recrystallized from n-hexane/ethanol (4:1) |

| Yield | 98% |

| Melting Point | 347.5 K (74.35 °C) |

| ¹H NMR (500 MHz, CDCl₃) | δ = 7.90 (dd, 2H), 7.55 (ddt, 1H), 7.45 (dd, J = 8.4, 7.1 Hz, 2H), 5.33 (s, 2H), 3.97 (hept, 2H), 1.25 (d, 12H) |

| ¹³C NMR (126 MHz, CDCl₃) | δ = 193.91 (C=O), 154.80 (NC=O), 134.69, 133.65, 128.84, 127.83 (Car), 66.36 (O=C—CH₂), 46.32 [(H₃C)₂CH–], 20.99 [(H₃C)₂CH–] |

Spectroscopic and Crystallographic Characterization of Ethyl 2 Oxo 2 Phenylethyl Carbamate and Derivatives

Vibrational Spectroscopy Applications for Functional Group Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Infrared (IR) Spectroscopy for Carbonyl and Amide Linkage Characterization

Infrared (IR) spectroscopy is particularly effective for identifying the key functional groups within Ethyl (2-oxo-2-phenylethyl)carbamate: the ketone carbonyl, the carbamate (B1207046) (amide-like) linkage, and the N-H bond.

The analysis of closely related N-(2-oxo-2-phenylethyl)amides reveals characteristic absorption bands that are applicable to the target molecule. The IR spectrum is expected to show distinct peaks corresponding to the stretching vibrations of these groups. The N–H bond typically displays a stretching vibration in the range of 3388–3266 cm⁻¹.

Two separate carbonyl (C=O) stretching bands are anticipated. The band for the ketone carbonyl group is expected to appear in the 1702–1675 cm⁻¹ range, while the amide carbonyl of the carbamate group should be observed between 1689–1633 cm⁻¹. The precise position of these bands can be influenced by the molecular environment and potential hydrogen bonding.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | 3388 - 3266 |

| C=O (Ketone) | Stretch | 1702 - 1675 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule. Through ¹H NMR and ¹³C NMR, the connectivity and chemical environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Structural Assignment

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, specific signals are expected for the ethyl group, the methylene (B1212753) bridge, the amide proton, and the phenyl group.

Based on data from the closely related derivative, 2-oxo-2-phenylethyl diisopropylcarbamate, the protons of the phenacyl group (-CH₂-C(=O)-Ph) can be assigned. The methylene protons (O=C-CH₂-N) adjacent to the carbonyl group typically appear as a singlet around 5.33 ppm. The aromatic protons of the phenyl ring are expected to produce signals in the range of 7.45-7.90 ppm. Specifically, the two protons ortho to the carbonyl group are the most deshielded and appear furthest downfield.

From studies on similar N-(2-oxo-2-phenylethyl)amides, the amide (N-H) proton is expected to appear as a triplet between 8.61 and 9.20 ppm. The ethyl group protons would present as a quartet for the -O-CH₂- group and a triplet for the -CH₃ group, based on standard chemical shift values and spin-spin coupling.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl (ortho) | Doublet of doublets | ~7.90 |

| Phenyl (meta, para) | Multiplet | ~7.45 - 7.55 |

| -NH- | Triplet | ~8.61 - 9.20 |

| -N-CH₂-C=O | Singlet/Doublet | ~5.33 |

| -O-CH₂-CH₃ | Quartet | ~4.20 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications in Carbon Skeleton Characterization

¹³C NMR spectroscopy provides a map of the carbon backbone of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Data from 2-oxo-2-phenylethyl diisopropylcarbamate shows the ketone carbonyl carbon (C=O) at approximately 193.91 ppm and the carbamate carbonyl carbon (N-C=O) at around 154.80 ppm. The aromatic carbons of the phenyl ring typically appear in the region of 127-135 ppm. The methylene carbon adjacent to the ketone is expected around 66.36 ppm. Analysis of N-(2-oxo-2-phenylethyl)acetamide indicates the methylene carbon (-CH₂-) signal appears around 46.0-46.2 ppm.

The carbons of the ethyl group are expected at the higher field (lower ppm values), with the -O-CH₂- carbon appearing around 61 ppm and the terminal -CH₃ carbon around 14 ppm, based on typical values for ethyl esters.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | ~191.1 - 194.2 |

| C=O (Carbamate/Amide) | ~154.8 - 172.0 |

| Phenyl (quaternary) | ~134.7 |

| Phenyl (CH) | ~127.8 - 133.7 |

| -N-CH₂-C=O | ~46.0 - 66.4 |

| -O-CH₂-CH₃ | ~61.0 |

Mass Spectrometry Techniques for Molecular Weight and Composition Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive method that separates compounds in a complex mixture before they are introduced into the mass spectrometer for analysis. This technique is well-suited for the analysis of carbamate compounds.

For this compound (molecular formula C₁₁H₁₃NO₃), LC-MS analysis would be used to confirm its molecular weight of 207.23 g/mol . High-resolution mass spectrometry, coupled with LC, could further verify the elemental composition by providing a highly accurate mass measurement. The compound would first be separated from any impurities on a liquid chromatography column and then ionized, typically using techniques like electrospray ionization (ESI), before being detected by the mass spectrometer. The resulting mass spectrum would show a peak for the molecular ion [M+H]⁺ at m/z 208.09, confirming the identity of the compound.

High-Resolution Mass Spectrometry (HR-MS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) is a critical analytical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy. This allows for the calculation of an unambiguous elemental formula. At present, specific HR-MS data for this compound is not extensively detailed in publicly accessible research literature. This section will be updated as such data becomes available.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. While a detailed crystallographic study for the title compound, this compound, is not available in the reviewed literature, extensive analysis has been conducted on the closely related derivative, 2-oxo-2-phenylethyl diisopropylcarbamate. The findings for this derivative offer valuable insights into the likely structural characteristics of similar phenacyl carbamates.

Crystal System and Space Group Determination

For the analogous compound, 2-oxo-2-phenylethyl diisopropylcarbamate, crystallographic analysis revealed that it crystallizes in the monoclinic system with the space group P21/c. researchgate.net This determination is fundamental to defining the symmetry and the arrangement of molecules within the crystal lattice.

Below is a data table summarizing the crystal data for 2-oxo-2-phenylethyl diisopropylcarbamate.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 18.4574 (8) |

| b (Å) | 5.7020 (2) |

| c (Å) | 14.8058 (6) |

| β (°) | 113.468 (1) |

| V (ų) | 1429.33 (10) |

| Z | 4 |

Molecular Conformation and Dihedral Angle Investigations

In the solid state, the molecular conformation of 2-oxo-2-phenylethyl diisopropylcarbamate is characterized by a nearly perpendicular arrangement between the urethane (B1682113) functional group and the benzoyl moiety. researchgate.netnih.gov The dihedral angle between the plane of the carbamate group (N1/C3/O3/O2) and the plane of the benzoyl group (C1/O1/C10–C15) is reported to be 88.97 (5)°. researchgate.netnih.gov Both the carbamate and benzoyl functional groups are themselves essentially planar. nih.gov

Supramolecular Interactions in Crystal Lattices: Hydrogen Bonding Motifs (C-H···O) and π-Interactions

The crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate is stabilized by a network of weak intermolecular interactions. nih.gov Specifically, weak C-H···O hydrogen bonds are a prominent feature, linking molecules into infinite chains and further into supramolecular sheets. researchgate.netnih.gov For instance, an interaction of the type C5—H5B···O3 connects molecules into infinite chains parallel to the c-axis. nih.gov These chains are then linked into a sheet parallel to the bc plane by additional C2—H2B···O1 and C9—H9B···O2 interactions. nih.gov A non-classical hydrogen bond that resembles an interaction with the π-system of a C=O double bond has also been noted. nih.gov

The table below details the hydrogen-bond geometry for 2-oxo-2-phenylethyl diisopropylcarbamate. nih.gov

| Interaction | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| C2—H2B···O1 | 0.99 | 2.70 | 3.605 (2) | 152 |

| C5—H5B···O3 | 0.98 | 2.62 | 3.578 (2) | 167 |

| C9—H9B···O2 | 0.98 | 2.68 | 3.599 (2) | 157 |

Stereochemical Investigations: Analysis of Enantiomeric and Racemic Crystal Structures

The crystallographic data for 2-oxo-2-phenylethyl diisopropylcarbamate indicates that it crystallizes in a centrosymmetric space group (P21/c). researchgate.net The presence of a center of symmetry implies that the crystal contains an equal number of both enantiomers, forming a racemic mixture.

Computational Crystallography and Structure Refinement Methodologies

The crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate was solved and refined using well-established computational methodologies. The structure was solved using the SHELXS97 program and refined with SHELXL2018/3. researchgate.net Molecular graphics were generated using ORTEP-3, and the software used for publication material preparation was Mercury. researchgate.net During the refinement process, all hydrogen atoms were placed in idealized positions and refined using a riding model. nih.gov

Theoretical and Computational Investigations of Ethyl 2 Oxo 2 Phenylethyl Carbamate Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic characteristics of carbamate (B1207046) systems. nih.govresearchgate.net Methods like DFT at the B3LYP/6-311G(d,p) level are commonly used to optimize the molecular geometry in the gas phase and calculate a wide range of electronic properties. nih.govresearchgate.net

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for determining the chemical reactivity and kinetic stability of the molecule. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant parameter; a smaller gap indicates high polarizability, lower kinetic stability, and higher chemical reactivity. nih.gov

For related molecules, such as 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate, DFT calculations have been used to determine global reactivity descriptors. researchgate.net These calculations provide insights into the chemically active sites of the molecule. researchgate.net Furthermore, Mulliken charge distribution analysis can identify specific atoms with high electrophilicity, such as the carbonyl carbon in carbamate derivatives, which is crucial for understanding reaction mechanisms. mdpi.com Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate intramolecular bonding, charge transfer, and hyperconjugative interactions within the molecular system. rsc.org

| Calculated Property | Significance | Typical Method |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | DFT/B3LYP |

| LUMO Energy | Indicates electron-accepting ability | DFT/B3LYP |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability | DFT/B3LYP |

| Chemical Hardness (η) | Measures resistance to change in electron distribution | Calculated from HOMO/LUMO energies |

| Electronegativity (χ) | Measures the power of an atom to attract electrons | Calculated from HOMO/LUMO energies |

| Mulliken Atomic Charges | Identifies electrophilic and nucleophilic centers | DFT/B3LYP |

Molecular Modeling and Conformational Analysis of Carbamate Derivatives

Molecular modeling is essential for exploring the three-dimensional structure and conformational landscape of flexible molecules like Ethyl (2-oxo-2-phenylethyl)carbamate. The carbamate functional group itself can be considered a hybrid of an amide and an ester, and its conformational preferences are of significant interest. chemrxiv.org

Studies on related carbamate monomers show that, unlike peptides which strongly prefer a trans configuration for the amide bond, carbamates can have energetically stable cis configurations. chemrxiv.orgchemrxiv.org This is attributed to the extended delocalization of π-electrons across the carbamate backbone. chemrxiv.org Computational conformational searches combined with DFT optimizations are used to identify the most stable geometries. chemrxiv.org

The crystal structure of a closely related compound, 2-oxo-2-phenylethyl diisopropylcarbamate, provides valuable structural insights. nih.gov In this molecule, the carbamate functional moiety (N-C(=O)O) is essentially planar. nih.gov The benzoyl group is also planar, and the two planes are arranged nearly perpendicular to each other, with a dihedral angle of 88.97 (5)°. nih.gov The C-N and C-O bond lengths within the carbamate group are shorter than typical single bonds, indicating partial double-bond character. nih.gov Conformational analysis studies the energy of different conformations, which result from rotation about single bonds, to predict the most stable structure and its influence on reactivity.

| Parameter | Typical Value (from Analogue) | Significance |

|---|---|---|

| C-N Bond Length | 1.348 (2) Å | Partial double-bond character due to resonance |

| C=O Bond Length | 1.20 Å (typical) | Standard carbonyl double bond |

| O-C(O)-N Angle | ~120° | Reflects sp² hybridization of the carbonyl carbon |

| Carbamate/Benzoyl Dihedral Angle | 88.97 (5)° | Defines the overall molecular shape and steric accessibility |

Prediction of Reactivity and Reaction Pathways through Computational Methods

Computational methods are instrumental in elucidating reaction mechanisms and predicting the reactivity of carbamates. DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates and allowing for the calculation of activation energies. nih.govmdpi.com

For instance, computational studies on the formation of a related carbamate revealed that the direct reaction between the precursor alcohol and chloroformate is not spontaneous, as indicated by a weak interaction energy, thus requiring a catalyst. mdpi.com The proposed reaction pathways often involve several steps, including ligand exchange, oxidative addition, and reductive elimination when a catalyst is involved. nih.gov

The reactivity of the carbamate group itself is a subject of computational investigation. Under strongly acidic conditions, it is proposed that carbamates can be protonated, which activates their electrophilicity. researchgate.net This can lead to the generation of highly reactive isocyanate intermediates, which can then participate in subsequent reactions such as intramolecular cyclizations. researchgate.net The frontier orbital theory, supported by calculations of the LUMO and Mulliken charge distributions, can confirm the high electrophilicity of the carbonyl carbon atom, supporting proposed reaction mechanisms. mdpi.com

Computational Studies on Intermolecular Interactions within Crystal Lattices or Solution

Understanding intermolecular interactions is key to explaining the packing of molecules in a crystal and their behavior in solution. rsc.org Computational tools are used to visualize, explore, and quantify these non-covalent interactions. rsc.orgnih.gov

In the crystal structure of the analogue 2-oxo-2-phenylethyl diisopropylcarbamate, the molecular packing is stabilized by weak C-H···O hydrogen bonds, which link the molecules into supramolecular layers. nih.govresearchgate.net Computational analysis can precisely characterize these and other van der Waals forces that dictate the crystal architecture. rsc.org These studies are crucial for crystal engineering, where the goal is to design solids with desired physical properties. rsc.org

| Interaction Type | Description | Significance in Crystal Packing |

|---|---|---|

| H···O / O···H | Hydrogen bonds (e.g., C-H···O) | Directional interactions that often form primary structural motifs like chains or sheets. researchgate.net |

| H···H | Van der Waals contacts between hydrogen atoms | Typically constitute a large portion of the surface area, contributing to overall cohesion. researchgate.net |

| C···H / H···C | Contacts involving carbon and hydrogen atoms | Contribute to stabilizing the crystal lattice through weaker dispersion forces. |

| C···C | π-π stacking interactions between phenyl rings | Can be a significant organizing force for aromatic molecules. |

Assessment of Electronic and Steric Effects of Substituents on Molecular Conformation and Reactivity

Computational studies allow for a systematic investigation of how substituents on the this compound scaffold would affect its properties. These substituent effects can be broadly categorized as electronic and steric. rsc.orgnih.gov

Electronic effects involve the modulation of the molecule's electron distribution. For example, a systematic study on N-aryl carbamates demonstrated a linear free energy relationship between the barrier to C–N bond rotation (ΔG‡) and the electronic nature of substituents on the aryl ring. nd.edu Electron-donating groups were found to increase the rotational barrier, while electron-withdrawing groups decreased it. nd.edu This is because electron-withdrawing groups reduce the dipolar character and increase the single-bond character of the C-N bond in the ground state. nd.edu Similar effects would be expected for substituents on the phenyl ring of this compound, influencing both the carbamate's conformational dynamics and the reactivity of the adjacent ketone.

Steric effects relate to the size and spatial arrangement of substituents. nih.gov Bulky groups can hinder rotation around single bonds, favor certain conformations over others, and block access to reactive sites. For this compound, introducing bulky substituents on the phenyl ring or replacing the ethyl group with a larger alkyl group could influence the preferred dihedral angle between the benzoyl and carbamate planes, potentially affecting intermolecular packing and reactivity. nih.gov Computational modeling can quantify these steric clashes and predict their impact on the molecule's conformational energy landscape.

| Substituent on Phenyl Ring | Electronic Effect | Predicted Impact on C-N Rotational Barrier (ΔG‡) |

|---|---|---|

| -NO₂ (para) | Strongly Electron-Withdrawing | Decrease |

| -Cl (para) | Weakly Electron-Withdrawing | Slight Decrease |

| -H (unsubstituted) | Reference | Reference Value |

| -CH₃ (para) | Weakly Electron-Donating | Slight Increase |

| -OCH₃ (para) | Strongly Electron-Donating | Increase |

Structure Property Relationships and Functional Modulation in Carbamate Analogues and Derivatives of Ethyl 2 Oxo 2 Phenylethyl Carbamate

Impact of Ester Moiety Modifications on Compound Behavior and Reactivity

The carbamate (B1207046) group is a unique functional group, often considered a hybrid of an amide and an ester. nih.gov This dual nature confers a degree of chemical stability resulting from resonance stabilization between the amide and carboxyl groups. nih.gov However, the ester portion of the carbamate, specifically the ethyl group in the parent compound, remains susceptible to reactions typical of esters, most notably hydrolysis.

Modification of this alkyl group can significantly alter the compound's behavior. The rate of hydrolysis, a key parameter for the stability of carbamate-containing compounds, is influenced by the nature of the alkyl group attached to the ester oxygen. Generally, the stability of carbamates can be modulated by varying the substituents at both the amino and carboxyl termini. nih.gov

Research on the hydrolysis of various esters provides insight into the expected trends. The rate of hydrolysis is sensitive to both steric and electronic effects.

Steric Effects: Increasing the steric bulk of the alkyl group (e.g., replacing ethyl with isopropyl or tert-butyl) would be expected to hinder the approach of a nucleophile, such as a water molecule or hydroxide (B78521) ion, to the carbonyl carbon. This steric hindrance would decrease the rate of hydrolysis, thereby increasing the compound's stability.

Electronic Effects: The electronic properties of the alkyl group can also play a role, although typically less pronounced than in aromatic esters. Replacing the ethyl group with electron-withdrawing groups could slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. Conversely, more electron-donating alkyl groups could slightly decrease reactivity.

Studies on related compounds like N-alkyl O-arylthioncarbamates have shown that hydrolysis can proceed through various mechanisms depending on the pH, including specific acid catalysis and spontaneous hydrolysis. researchgate.netdntb.gov.ua While the O-aryl group has a dominant electronic influence in those cases, the principles of nucleophilic attack at the carbonyl center remain relevant. For O-alkyl carbamates, the aromaticity of the O-substituent is a critical factor for hydrolytic reactivity; carbamic acid alkyl esters are observed to be significantly more stable against hydrolysis than their O-aryl counterparts. nih.gov

The following table summarizes the expected impact of modifying the ester alkyl group on the compound's stability against hydrolysis.

| Ester Moiety (R in -O-R) | Expected Relative Rate of Hydrolysis | Primary Influencing Factor |

| Methyl | Faster than Ethyl | Less Steric Hindrance |

| Ethyl (Parent) | Reference | Reference |

| Isopropyl | Slower | Increased Steric Hindrance |

| Tert-butyl | Much Slower | Significant Steric Hindrance |

| 2-Fluoroethyl | Faster | Inductive Electron Withdrawal |

This table is illustrative and based on established principles of ester hydrolysis reactivity.

Substituent Effects on the Phenylethyl Backbone and their Influence on Molecular Properties

The introduction of substituents onto the phenyl ring alters the electron density of the entire molecule. These effects can be quantitatively assessed using tools like the Hammett equation, which correlates reaction rates and equilibrium constants with substituent-specific parameters (σ) and reaction-specific parameters (ρ). pharmacy180.comwikipedia.orglibretexts.org

Electron-Donating Groups (EDGs): Groups such as alkyl (e.g., -CH₃, -C₂H₅) and alkoxy (e.g., -OCH₃) donate electron density to the aromatic ring through inductive (+I) and/or resonance (+R) effects. lumenlearning.com This increase in electron density deactivates the adjacent carbonyl group toward nucleophilic attack by making the carbonyl carbon less electrophilic. Consequently, placing EDGs on the phenyl ring would be expected to decrease the rate of reactions involving nucleophilic addition to the ketone.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyls (-C(O)R) withdraw electron density from the ring via inductive (-I) and/or resonance (-R) effects. vedantu.com This withdrawal of electron density makes the attached carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. Therefore, the presence of EWGs on the phenyl ring would accelerate reactions at the ketone center.

The position of the substituent (ortho, meta, or para) is critical. Para-substituents exert both inductive and resonance effects, while meta-substituents primarily act through the inductive effect. libretexts.org Ortho-substituents can introduce significant steric effects in addition to electronic influences.

The table below illustrates the predicted effect of common substituents on the reactivity of the 2-oxo carbonyl group.

| Substituent (at para-position) | Electronic Effect | Expected Impact on Carbonyl Electrophilicity |

| -OCH₃ | Strong EDG (+R, -I) | Decrease |

| -CH₃ | Weak EDG (+I) | Decrease |

| -H | Reference | Reference |

| -Cl | Weak EWG (-I, +R) | Increase |

| -CN | Strong EWG (-I, -R) | Strong Increase |

| -NO₂ | Strong EWG (-I, -R) | Strong Increase |

EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. The net effect depends on the balance of inductive (I) and resonance (R) effects.

Halogens are a unique class of substituents because they introduce competing electronic effects: they are electron-withdrawing through the inductive effect (-I) due to their high electronegativity, but electron-donating through the resonance effect (+R) due to their lone pairs. vedantu.com For chlorine, bromine, and iodine, the inductive effect typically dominates, leading to a net deactivation of the ring but directing incoming electrophiles to the ortho and para positions.

Electronic Effects: The placement of a halogen on the phenyl ring will increase the electrophilicity of the ketone's carbonyl carbon. The magnitude of this effect depends on the halogen's electronegativity (F > Cl > Br > I) and its position on the ring. Quantum calculations on substituted iodobenzenes show that electron-withdrawing substituents, including halogens, deepen the positive electrostatic potential (the σ-hole) on the iodine atom, which can influence intermolecular interactions like halogen bonding. nih.govresearchgate.net A similar electron-withdrawing pull would be exerted on the rest of the molecule, affecting the carbonyl group.

Steric Profiles: The size of the halogen atom (I > Br > Cl > F) plays a crucial role in defining the steric profile of the molecule. rsc.org A large halogen, particularly at the ortho position, can sterically hinder the approach of reactants to the carbonyl group or influence the preferred conformation of the molecule by restricting rotation around the C-C bond connecting the phenyl ring and the carbonyl group. nih.govresearchgate.net This steric hindrance can counteract the electronic activation, making the net effect on reactivity complex. For instance, fluorine substitution can selectively hinder specific binding models due to steric and/or electronic perturbations. nih.gov

Derivatization at the Carbamate Nitrogen and Carbonyl Centers

Both the carbamate nitrogen and the ketone carbonyl group are functional handles that can be chemically modified to create a diverse range of derivatives.

Carbamate Nitrogen: The hydrogen on the carbamate nitrogen is acidic enough to be removed by a suitable base, allowing for N-alkylation or N-arylation. Mild and selective N-alkylation of carbamates can be achieved using alkyl halides in the presence of reagents like cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI). epa.govresearchgate.net This modification introduces substituents directly onto the nitrogen, which can alter the molecule's polarity, hydrogen bonding capability, and steric bulk. Such derivatization can be a step-economical approach to convert secondary amines (protected as carbamates) into tertiary amines. nih.gov

Carbonyl Center: The 2-oxo (α-keto) group is a highly versatile functional group for derivatization. It can react with a variety of nucleophiles. For instance, α-keto acids are often derivatized for analysis by reacting them with reagents like phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine (B122626) to form stable hydrazones. nih.govresearchgate.net Similarly, the ketone in ethyl (2-oxo-2-phenylethyl)carbamate could be converted to:

Oximes: by reaction with hydroxylamine (B1172632) or its derivatives.

Hydrazones: by reaction with hydrazines.

Alcohols: via reduction with agents like sodium borohydride (B1222165) to yield the corresponding secondary alcohol.

Imines: through condensation with primary amines.

These derivatizations replace the carbonyl oxygen with other groups, fundamentally changing the local geometry from trigonal planar to tetrahedral (in the case of reduction) and altering the electronic properties and potential for intermolecular interactions.

Integration into Hybrid Molecular Architectures and Complex Scaffolds

The core structure of this compound can serve as a building block for the synthesis of more complex molecules. In medicinal chemistry, this strategy, known as creating hybrid molecules, aims to combine the structural features of different pharmacophores to achieve multi-target activity or improved pharmacokinetic properties. nih.gov The piperazine (B1678402) scaffold is a particularly popular and versatile building block for this purpose. nih.govnih.govresearchgate.netnbinno.com

The phenylethylamine backbone of the title compound is structurally related to phenylglycine. This similarity allows it to be conceptually integrated into scaffolds derived from phenylglycinamide. A common strategy in drug design involves linking a core scaffold to a piperazine ring, which can then be further substituted. tandfonline.comnih.govresearchgate.net

The piperazine ring is a six-membered heterocycle with two nitrogen atoms that offer multiple points for chemical modification, often imparting favorable properties like increased water solubility and bioavailability. nih.govresearchgate.net By synthesizing a hybrid molecule where the phenylethyl moiety is connected to a complex scaffold via a piperazine linker, a vast chemical space can be explored.

For example, a derivative could be constructed where the phenylethyl group is attached to one nitrogen of a piperazine ring, and the other nitrogen is attached to another pharmacologically relevant group. The properties of such a hybrid molecule could then be fine-tuned by introducing substituents onto the phenyl ring of the phenylethyl moiety and/or onto an accessible position of the second scaffold. Recent advances have also focused on the direct C-H functionalization of the piperazine ring itself, allowing for even greater structural diversity. mdpi.com

The table below outlines how different substitutions on a hypothetical piperazine-linked hybrid could modulate its properties.

| Site of Substitution | Type of Substituent | Potential Impact on Molecular Properties |

| Phenyl Ring of Phenylethyl Moiety | Electron-withdrawing (e.g., -Cl, -CF₃) | Modulate electronic properties of the core; potentially alter target binding affinity. |

| Phenyl Ring of Phenylethyl Moiety | Electron-donating (e.g., -OCH₃) | Modulate electronic properties; potentially alter metabolic stability. |

| Second Nitrogen of Piperazine | Bulky aromatic group | Increase lipophilicity; introduce new binding interactions (e.g., π-π stacking). |

| Second Nitrogen of Piperazine | Polar, flexible chain | Increase hydrophilicity and aqueous solubility. |

This modular approach allows for the systematic optimization of a molecule's structure-activity relationship (SAR) by leveraging the distinct contributions of each component within the hybrid architecture.

Isosteric Replacements: Synthesis and Analysis of Thiocarbamate Analogues

Isosteric replacement is a widely utilized strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. In the context of this compound, the replacement of the carbamate's carbonyl oxygen with a sulfur atom yields the corresponding thiocarbamate analogue. This substitution significantly alters electronic distribution, hydrogen bonding capacity, and metabolic stability, thereby influencing the molecule's interaction with biological targets.

There are two primary isomeric forms of thiocarbamates: O-thiocarbamates, where the sulfur atom replaces the carbonyl oxygen (C=S), and S-thiocarbamates, where the sulfur atom replaces the ester oxygen (C=O). wikipedia.org The synthesis of O-thiocarbamate analogues often involves the reaction of an alcohol with a thiocarbamoyl chloride, or alternatively, the reaction of an alcohol with a thiocyanate (B1210189). wikipedia.org For a structure related to this compound, this would typically involve reacting 2-hydroxy-1-phenylethan-1-one with an appropriate ethylthiocarbamoyl chloride or related reagent.

A notable reaction in thiocarbamate chemistry is the Newman-Kwart rearrangement (NKR), a thermal or catalytically-induced intramolecular migration of the aryl or alkyl group from the oxygen atom to the sulfur atom, converting an O-thiocarbamate into the thermodynamically more stable S-thiocarbamate. organic-chemistry.orgwikipedia.orgjk-sci.com This rearrangement is driven by the formation of a stronger carbon-oxygen double bond at the expense of a carbon-sulfur double bond. jk-sci.com The reaction typically requires high temperatures (200-300 °C), although palladium-catalyzed and photoredox catalysis methods have been developed to proceed under milder conditions. wikipedia.orgacs.org

The analysis of these thiocarbamate analogues involves standard spectroscopic techniques. In Infrared (IR) spectroscopy, the C=O stretch of the parent carbamate (typically ~1700 cm⁻¹) is replaced by a C=S stretching vibration at a lower frequency (typically 1200-1050 cm⁻¹) in the O-thiocarbamate. In Nuclear Magnetic Resonance (NMR) spectroscopy, the replacement of oxygen with the less electronegative sulfur atom leads to characteristic shifts in the signals of nearby protons and carbons.

| Analogue Type | General Synthetic Method | Key Reagents | Reaction/Conditions |

|---|---|---|---|

| O-Thiocarbamate | Reaction of alcohol with thiocarbamoyl chloride | 2-hydroxy-1-phenylethan-1-one, Ethylthiocarbamoyl chloride, Base | Nucleophilic substitution |

| S-Thiocarbamate | Newman-Kwart Rearrangement | O-(2-oxo-2-phenylethyl) N-ethylthiocarbamate | Thermal (200-300 °C) or Pd-catalyzed |

| S-Thiocarbamate | Reaction of thiol with carbamoyl (B1232498) chloride | 2-mercapto-1-phenylethan-1-one, Ethylcarbamoyl chloride, Base | Nucleophilic substitution |

Cyclization and Heterocyclic Ring Formation: Oxadiazole and Oxazolone (B7731731) Systems

The carbamate moiety and the adjacent phenacyl group in this compound provide a versatile scaffold for cyclization reactions, leading to the formation of various heterocyclic systems. Among these, oxadiazoles (B1248032) and oxazolones are of significant interest due to their prevalence in pharmacologically active compounds, often serving as bioisosteres for amide or ester functionalities. nih.gov

The synthesis of 1,3,4-oxadiazoles often proceeds from acylhydrazide precursors. nih.gov A derivative of this compound can be converted into a suitable precursor, such as an N-acylhydrazide, which can then undergo dehydrative cyclization. Common methods for this cyclization employ dehydrating agents like phosphorus oxychloride, polyphosphoric acid, or thionyl chloride. nih.gov Alternatively, oxidative cyclization of N-acylhydrazones, formed by condensing an acylhydrazide with an aldehyde, can be achieved using reagents like iodine or chloramine-T. jchemrev.com

For instance, the ethyl carbamate could be hydrolyzed and the resulting amine acylated with a second carboxyl group, followed by reaction with hydrazine (B178648) to form a diacylhydrazine intermediate. This intermediate can then be cyclized to form a 2,5-disubstituted 1,3,4-oxadiazole. nih.gov Efficient, one-pot methods have also been developed that utilize coupling reagents to directly cyclize carboxylic acids with acylhydrazides. openmedicinalchemistryjournal.com

Oxazolone (or azlactone) synthesis can also be envisioned from carbamate precursors. rfppl.co.in The Erlenmeyer-Plöchl reaction is a classic method for synthesizing 4-arylidene-oxazol-5-ones, involving the condensation of an N-acylglycine with an aromatic aldehyde in the presence of acetic anhydride (B1165640). crpsonline.com A derivative of the title compound, specifically one where the phenacyl portion is modified to an N-acylamino acid structure, could serve as a substrate for such intramolecular cyclization reactions to yield oxazolone systems. Various catalysts and reagents have been explored to facilitate oxazolone formation from carbamates under milder conditions. rfppl.co.innih.gov

| Target Heterocycle | Precursor Type | Cyclization Method | Common Reagents |

|---|---|---|---|

| 1,3,4-Oxadiazole | Diacylhydrazine / Acylhydrazone | Dehydrative Cyclization | POCl₃, PPA, SOCl₂ |

| 1,3,4-Oxadiazole | Acylhydrazone | Oxidative Cyclization | I₂, Chloramine-T, NBS |

| 5-(4H)-Oxazolone | N-Acylamino acid | Dehydrative Cyclization (e.g., Erlenmeyer-Plöchl) | Acetic anhydride, Sodium acetate |

| 2-Oxazolone | α-Hydroxy ketone | Condensation/Cyclization | Potassium cyanate, Acid |

Conjugation with Natural Product Cores or Complex Heterocycles (e.g., Flavones)

Conjugating bioactive scaffolds with natural product cores, such as flavones, is a powerful strategy to create hybrid molecules with potentially synergistic or novel biological activities. Flavones are a class of polyphenolic compounds known for a wide range of biological properties, and their structure provides multiple sites for chemical modification. nih.gov The carbamate functionality within this compound can act as a linker or be part of a larger side chain attached to the flavone (B191248) skeleton.

The synthesis of such conjugates typically involves standard coupling reactions. For example, a flavone bearing a hydroxyl group (e.g., 7-hydroxyflavone) can be alkylated with a linker containing a terminal halide, which is then converted to an amine. nih.gov This amine can subsequently be reacted with an activated carboxylic acid derivative of the carbamate-containing moiety using peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) to form a stable amide bond, resulting in the final conjugate. nih.gov

Alternatively, hydroxyl groups on the flavone core can react directly with isocyanates to form a carbamate linkage. researchgate.net In a study involving the synthesis of flavonoid carbamate derivatives from chrysin (B1683763) and kaempferol, the flavonoid hydroxyl group was deprotonated with potassium carbonate to form a more nucleophilic alkoxide, which then attacked the electrophilic carbonyl carbon of a carbamoyl chloride to yield the desired carbamate hybrid. nih.govnih.gov This molecular hybridization aims to combine the neuroprotective or other beneficial properties of flavonoids with the specific targeting mechanism conferred by the carbamate-containing side chain. nih.gov The resulting conjugates are characterized by spectroscopic methods to confirm their structure and are often evaluated for multi-target enzyme inhibition or other biological activities. nih.govnih.gov

| Step | Reaction | Starting Materials | Key Reagents | Resulting Linkage |

|---|---|---|---|---|

| 1 | Alkylation | 7-Hydroxyflavone, Linker (e.g., 1-bromo-3-chloropropane) | K₂CO₃, Acetone | Ether |

| 2 | Amination | Halogenated flavone linker | NaN₃ then H₂/Pd-C or Phthalimide/Gabriel synthesis | Amine |

| 3 | Amide Coupling | Amino-flavone, Carboxylic acid fragment | EDCI, HOBt, DIPEA | Amide |

| Direct | Carbamoylation | Chrysin (flavone), Carbamoyl chloride | K₂CO₃, Acetone | Carbamate |

Design of Peptide Mimetics and Amide Bond Replacements for Conformational Control and Interaction Profiles

In the design of peptidomimetics, the replacement of the native amide bond with a bioisostere is a critical strategy to enhance metabolic stability against proteases, improve cell permeability, and control molecular conformation. nih.govacs.org The carbamate linkage is a valuable amide bond surrogate because it retains some key features of the amide bond, such as planarity and hydrogen bonding capability, while introducing significant structural and electronic modifications. acs.org

From a functional perspective, replacing an amide with a carbamate alters the hydrogen bonding pattern. While the N-H group can still act as a hydrogen bond donor, the additional ester oxygen provides another hydrogen bond acceptor site, potentially leading to new intramolecular or intermolecular interactions with a target protein. acs.org Furthermore, the carbamate linkage is generally more resistant to cleavage by peptidases, which are enzymes that specifically recognize and hydrolyze amide bonds. This increased proteolytic stability is a major advantage for the development of peptide-based therapeutics with improved pharmacokinetic profiles. acs.org

| Property | Amide Bond (-CO-NH-) | Carbamate Bond (-O-CO-NH-) |

|---|---|---|

| Structure | Planar | Generally planar |

| Hydrogen Bonding | 1 Donor (N-H), 1 Acceptor (C=O) | 1 Donor (N-H), 2 Acceptors (C=O, ester O) |

| Rotational Barrier (C-N) | Higher (~15-20 kcal/mol) | Lower (~11-16 kcal/mol) acs.org |

| Conformational Preference | Typically trans | Can stabilize both trans and cis isomers acs.org |

| Proteolytic Stability | Susceptible to peptidases | Generally resistant to peptidases acs.org |

| Flexibility | Relatively rigid | Can be more flexible or rigid depending on context nih.gov |

Advanced Research Applications and Functional Roles of Ethyl 2 Oxo 2 Phenylethyl Carbamate Analogues in Organic and Synthetic Chemistry

Applications in Amino Group Protection and Deprotection Strategies in Peptide Chemistry and Beyond

The protection of amino groups is a fundamental requirement in multi-step organic synthesis, particularly in peptide chemistry, to prevent unwanted side reactions. The phenacyl group, a key component of Ethyl (2-oxo-2-phenylethyl)carbamate, has been adapted for this purpose. Carbamates derived from phenacyl chloroformate or related reagents serve as effective protecting groups for primary and secondary amines.

The 4-methoxyphenacyloxycarbonyl (Phenoc) group, an analogue, has demonstrated stability against both acidic conditions (like 50% trifluoroacetic acid) and basic conditions (such as 20% piperidine (B6355638) in DMF), which are commonly used in solid-phase peptide synthesis (SPPS). thieme-connect.de This orthogonality makes it a valuable addition to the repertoire of protecting groups, allowing for selective deprotection in the presence of other acid- or base-labile groups.

Deprotection of the phenacyl-based carbamate (B1207046) is typically achieved under reductive or photolytic conditions. A common method involves the use of zinc dust in acetic acid (Zn/AcOH), which effectively cleaves the protecting group to release the free amine. rsc.orgresearchgate.net Another mild deprotection method employs magnesium turnings in acetic acid, which can be advantageous when other protecting groups incompatible with the zinc/acid method are present. thieme-connect.comresearchgate.net The general deprotection strategies are summarized in the table below.

| Deprotection Reagent | Conditions | Typical Application | Reference(s) |

| Zinc / Acetic Acid | Room Temperature | Peptide Synthesis | rsc.org, researchgate.net |

| Magnesium / Acetic Acid | Room Temperature | Orthogonal Synthesis | thieme-connect.com, researchgate.net |

| Sodium Thiophenoxide | DMF, 25 °C | Solid-Phase Peptide Synthesis | researchgate.net |

| Photolysis (hv) | Neutral, H-donor solvent | Spatiotemporal control | thieme-connect.de |

These strategies highlight the versatility of the phenacyl carbamate group, allowing chemists to unmask amino functionalities at desired stages of a synthetic sequence without compromising the integrity of the target molecule.

Role as Chiral Auxiliaries in Asymmetric Synthesis Utilizing Related Oxazolidinone Structures

While this compound itself is not a chiral auxiliary, its core structure is related to classes of compounds that are central to asymmetric synthesis, most notably Evans' oxazolidinones. These chiral auxiliaries are powerful tools for controlling stereochemistry in a wide range of carbon-carbon bond-forming reactions, including aldol (B89426) additions, alkylations, and Michael additions. rsc.org